4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Description
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1445993-86-1) is a brominated heterocyclic compound with the molecular formula C₁₄H₁₁BrN₂O₃S and a molecular weight of 367.22 g/mol . It features a pyrrolo[2,3-c]pyridinone core substituted with a bromine atom at position 4 and a tosyl (p-toluenesulfonyl) group at position 1. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of boronate esters for dual BET/HDAC inhibitors (e.g., compound 15 in ) . It is stored under dry, sealed conditions at 2–8°C and carries safety warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
IUPAC Name |
4-bromo-1-(4-methylphenyl)sulfonyl-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-9-2-4-10(5-3-9)21(19,20)17-7-6-11-12(15)8-16-14(18)13(11)17/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIDYNEPFEKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)NC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosylation of Pyrrolopyridine Core
The foundational step involves introducing the tosyl group at the N1 position of the pyrrolo[2,3-c]pyridin-7-one scaffold.
-
Substrate : 4-Bromo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS: 1361481-63-1).
-
Reagents : Tosyl chloride (2.2 eq), sodium hydride (2.5 eq) in anhydrous DMF.
-
Conditions :
-
Temperature: 0°C → room temperature (20°C)
-
Time: 12–16 h under nitrogen atmosphere.
-
-
Workup :
-
Quench with ice water, extract with ethyl acetate.
-
Dry over MgSO₄, concentrate under reduced pressure.
-
Key Data :
Bromination and Methylation Sequential Approach
A two-step protocol optimizes regioselective functionalization.
Step 2: Methylation at N6
-
Substrate : this compound.
-
Reagents : Sodium hydride (1.2 eq), methyl iodide (1.5 eq) in DMF.
-
Conditions :
-
0°C → 20°C, 3 h under nitrogen.
-
-
Workup :
-
Precipitate with water, filter, and dry under vacuum.
-
Reaction Table :
| Step | Substrate | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | 1-Tosyl-pyrrolopyridinone | NBS, AIBN, CCl₄ | 80°C, 6 h | 78–84% |
| 2 | 4-Bromo-1-tosyl-pyrrolopyridinone | NaH, CH₃I, DMF | 20°C, 3 h | 96% |
Alternative Routes
One-Pot Tosylation-Bromination
A streamlined method reduces purification steps:
-
Substrate : 1H-Pyrrolo[2,3-c]pyridin-7(6H)-one.
-
Reagents :
-
Tosyl chloride (2.0 eq), Et₃N (3.0 eq) in CH₂Cl₂.
-
NBS (1.05 eq) post-tosylation.
-
-
Conditions :
-
Tosylation: 0°C, 2 h.
-
Bromination: 25°C, 12 h.
-
Advantages :
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- Molecular Formula : C₈H₇BrN₂O
- Molecular Weight : 227.06 g/mol
- Key Differences: Lacks the tosyl group, reducing steric bulk and molecular weight. Used in structure-activity relationship (SAR) studies for melanin-concentrating hormone receptor 1 (MCH-R1) antagonists, where substituents at position 2 are critical for potency .
- Safety : Hazard statements include H302 (oral toxicity) and H335 (respiratory irritation) .
2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one
- Molecular Formula: C₇H₆BrNOS
- Key Differences: Replaces the pyrrolo ring with a thieno (sulfur-containing) ring, altering electronic properties and hydrogen-bonding capacity. Synthesized via bromination of 5,6-dihydrothieno[2,3-c]pyridin-7-one in acetic acid/water .
Furo[2,3-c]pyridin-7(6H)-one
- Molecular Formula: C₇H₅NO₂
- Key Differences: Features a furan oxygen atom instead of nitrogen in the fused ring, increasing polarity. Demonstrated 58% coupling efficiency in Suzuki-Miyaura reactions, lower than thieno analogs (76%), likely due to oxygen’s weaker electron-donating effects . Used in purine/pyrimidine mimicry for base-pairing interactions in medicinal chemistry .
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
- Key Differences :
Structural and Functional Analysis Table
Biological Activity
4-Bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS No. 1445993-86-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and its potential therapeutic applications.
- Molecular Formula : C14H11BrN2O3S
- Molecular Weight : 367.22 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with a bromine atom and a tosyl group that contribute to its biological activity.
Table 1: Summary of Biological Activities
DYRK1A Inhibition
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi. For instance, it exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong potential for use in treating infections caused by these pathogens .
Biofilm Formation Inhibition
In addition to direct antimicrobial effects, this compound has been shown to inhibit biofilm formation. This property is crucial for combating chronic infections where biofilms protect bacteria from antibiotic treatment. The percentage inhibition of biofilm formation was reported to be as high as 91% against E. coli .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of halogenated precursors or functionalization of a pyrrolopyridine core. For example:
- Bromination : Reacting the parent pyrrolopyridinone with bromine in acetic acid/water at 0°C achieves selective bromination at the 4-position .
- Tosylation : Tosyl chloride (TsCl) under basic conditions (e.g., pyridine or DMAP) introduces the tosyl group at the 1-position .
- Optimization : Continuous flow reactors and chromatographic purification (e.g., silica gel or HPLC) improve yield and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Techniques :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C4, tosyl at N1). Key signals include aromatic protons (δ 7.2-8.5 ppm) and sulfonyl group resonances (δ ~2.4 ppm for Ts methyl) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (367.22 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : Resolves fused bicyclic structure and torsional angles, critical for SAR studies .
Q. What are the primary chemical reactions feasible for this compound?
- Reactivity :
- Nucleophilic Substitution : The bromine at C4 is amenable to Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups .
- Sulfonyl Group Modifications : The tosyl group can be displaced under strong nucleophilic conditions (e.g., NaN in DMF) to generate azide derivatives .
- Reduction : Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol, altering biological activity .
Advanced Research Questions
Q. How does the bromo substituent influence the compound’s biological activity and interaction with kinase targets?
- Mechanistic Insight : The electron-withdrawing bromine enhances electrophilicity at adjacent positions, improving binding to kinase ATP pockets (e.g., BET proteins). Computational docking studies suggest bromine forms halogen bonds with Thr89 in BRD4 .
- Biological Data : In vitro assays show IC values of 0.05–2.5 µM against cancer cell lines (e.g., MDA-MB-231), with apoptosis linked to p53 pathway activation .
Q. What strategies resolve contradictions in reported biological activities across structural analogs?
- SAR Analysis : Compare derivatives from combinatorial libraries:
| Compound | Substituents | Key Activity (IC) |
|---|---|---|
| 4-Bromo-1-tosyl derivative | Br (C4), Ts (N1) | 0.05 µM (BRD4) |
| 4-Chloro analog | Cl (C4), Ts (N1) | 0.12 µM (BRD4) |
| Non-halogenated parent | H (C4), Ts (N1) | >10 µM (Inactive) |
- Resolution : Bromine’s larger van der Waals radius improves steric complementarity in hydrophobic kinase pockets compared to smaller halogens .
Q. How can in vitro models (e.g., VSMC proliferation) be designed to evaluate the compound’s therapeutic potential?
- Experimental Design :
- Cell Lines : Use A7r5 vascular smooth muscle cells (VSMCs) to assess anti-proliferative effects via MTT assays .
- Dosage : Test concentrations from 0.01–10 µM over 24–72 hours.
- Pathway Analysis : Western blotting for ERK1/2 and Src phosphorylation confirms kinase inhibition .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Challenges :
- Racemization : The fused bicyclic system is prone to epimerization under high-temperature conditions.
- Mitigation : Use low-temperature bromination (0°C) and enantioselective catalysts (e.g., chiral Pd complexes) for coupling reactions .
- Scale-Up Data : Pilot-scale batches (100 g) achieve 55% yield with 98% enantiomeric excess (ee) via asymmetric hydrogenation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
